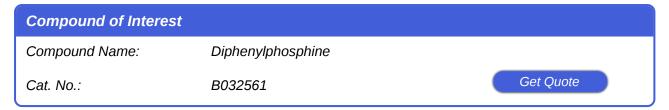


An In-depth Technical Guide to the Structure and Electronic Properties of Diphenylphosphine

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For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine ((C₆H₅)₂PH), also known as diphenylphosphane, is a foundational organophosphorus compound widely utilized as a precursor and ligand in synthetic chemistry. [1] Its unique structural and electronic characteristics govern its reactivity and make it a critical component in the development of catalysts, phosphine ligands, and various intermediates for organic synthesis and drug development.[1][2] This guide provides a detailed examination of its core structural and electronic properties, supported by experimental and computational methodologies.

Molecular Structure

Diphenylphosphine is a colorless, foul-smelling liquid that is readily oxidized in air.[1] The molecule consists of a central phosphorus atom bonded to one hydrogen atom and two phenyl rings. The geometry at the phosphorus center is pyramidal, a common feature for phosphines.

While a definitive single-crystal X-ray structure of **diphenylphosphine** is not readily available due to its liquid state at room temperature, its structural parameters can be reliably determined using gas-phase electron diffraction (GED) or inferred from computational studies and crystallographic data of closely related compounds.[3][4]

Geometrical Parameters



The key structural parameters for **diphenylphosphine**, based on computational models and data from analogous phenylphosphine structures, are summarized below. These values represent the fundamental architecture of the molecule, influencing its steric bulk and interaction with other chemical entities.

Parameter	Atom(s) Involved	Typical Value	Method of Determination
P—C Bond Length	P—C(phenyl)	~1.83 Å	GED, X-ray, DFT Calculations
P—H Bond Length	P—H	~1.42 Å	GED, DFT Calculations
C—P—C Bond Angle	C—P—C	~99° - 102°	GED, DFT Calculations
H—P—C Bond Angle	H—P—C	~97° - 100°	GED, DFT Calculations
Phenyl Ring C—C Bond Length	C—C	~1.40 Å	GED, X-ray, DFT Calculations

Note: Values are derived from gas-phase electron diffraction studies of phenylphosphines and computational modeling.[3][4][5] The C—P—C bond angle is notably smaller than the tetrahedral angle (109.5°), reflecting the significant s-character of the phosphorus lone pair.

Electronic Properties

The electronic nature of **diphenylphosphine** is dominated by the lone pair of electrons on the phosphorus atom and the π -systems of the two phenyl rings. These features make it a potent nucleophile and a common building block for ligands in transition metal catalysis.[1]

Core Electronic Characteristics

Compared to tertiary phosphines, **diphenylphosphine** is weakly basic.[1] The pKa of its protonated form, [Ph₂PH₂]⁺, is approximately 0.03.[1] It readily undergoes oxidation, often through an intermediate like **diphenylphosphine** oxide, necessitating handling under an inert atmosphere.[1]



The electronic properties can be quantified using computational chemistry, which provides insight into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial for predicting chemical reactivity and stability.[6]

Property	Description	Typical Calculated Value (eV)
HOMO Energy	Energy of the highest occupied molecular orbital; relates to electron-donating ability.	-5.5 to -6.0 eV
LUMO Energy	Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.	-0.5 to 0.0 eV
HOMO-LUMO Gap (ΔE)	Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.	~5.0 to 6.0 eV

Note: These values are estimates derived from Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G level).[1][7] The exact values depend on the chosen computational method and basis set. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[6]*

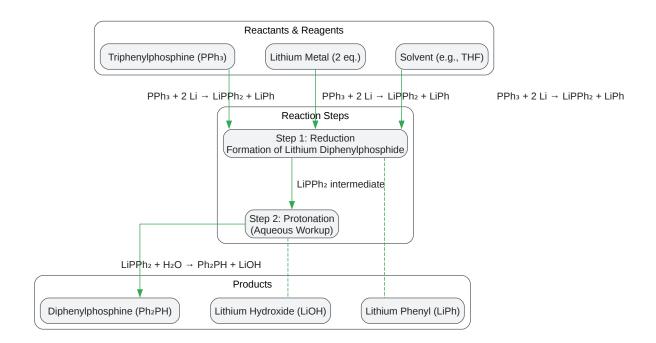
Experimental and Computational Protocols

The structural and electronic data presented are obtained through specific, well-established methodologies. The following sections detail the protocols for the synthesis of **diphenylphosphine** and the methods used for its characterization.

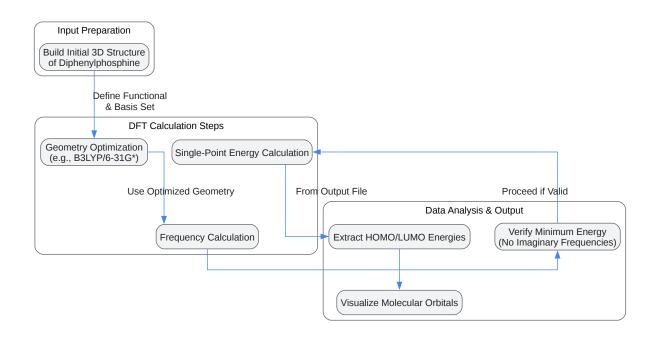
Synthesis Protocol: Reduction of Triphenylphosphine

A common laboratory-scale synthesis involves the reduction of triphenylphosphine with an alkali metal, followed by protonation.[1]









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